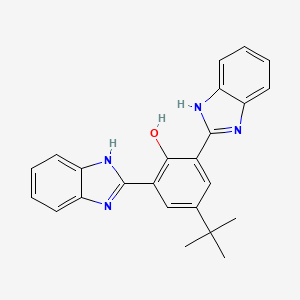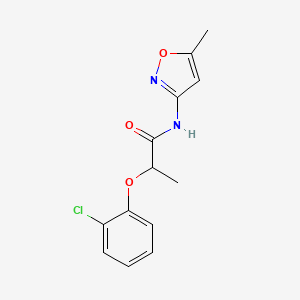
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol
Descripción general
Descripción
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol is a complex organic compound that belongs to the class of bis(benzimidazole) derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The structure of this compound consists of a central phenol ring substituted with two benzimidazole groups at the 2 and 6 positions and a tert-butyl group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol typically involves the condensation of o-phenylenediamine with 4-tert-butyl-2,6-diformylphenol under acidic conditions. The reaction proceeds through the formation of intermediate Schiff bases, which cyclize to form the benzimidazole rings. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzimidazole rings can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol involves its interaction with various molecular targets. The benzimidazole rings can mimic the structure of nucleotides, allowing the compound to interact with DNA and RNA. This interaction can lead to the inhibition of nucleic acid synthesis and function, which is the basis for its antimicrobial and anticancer activities. Additionally, the phenol group can participate in redox reactions, contributing to the compound’s antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
2,6-bis(benzimidazol-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenol ring.
2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Contains dimethyl-substituted imidazole rings.
2,6-bis(1H-imidazol-2-yl)pyridine: Contains imidazole rings instead of benzimidazole rings.
Uniqueness
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol is unique due to the presence of both benzimidazole rings and a tert-butyl-substituted phenol ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
2,6-bis(1H-benzimidazol-2-yl)-4-tert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-24(2,3)14-12-15(22-25-17-8-4-5-9-18(17)26-22)21(29)16(13-14)23-27-19-10-6-7-11-20(19)28-23/h4-13,29H,1-3H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNAVBYDGRSIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=NC3=CC=CC=C3N2)O)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-isopropyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4733403.png)
![METHYL 3-[({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B4733408.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B4733434.png)
![(2Z)-2-[[3,5-bis(trifluoromethyl)anilino]methylidene]cyclohexan-1-one](/img/structure/B4733435.png)


![3-(acetylamino)-N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4733457.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N-(3-chlorophenyl)acetamide](/img/structure/B4733469.png)
![METHYL 7-CYCLOPROPYL-2,4-DIOXO-1-PHENYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4733477.png)
![2-chloro-N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4733486.png)
![4-methoxy-N-[2-[4-methyl-5-[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4733495.png)
![methyl 2-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4733503.png)
![4-(2-pyrimidinyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4733509.png)
![1-[1-(4-Chlorophenyl)propyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B4733514.png)
